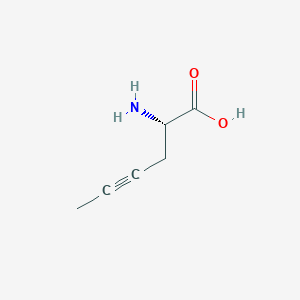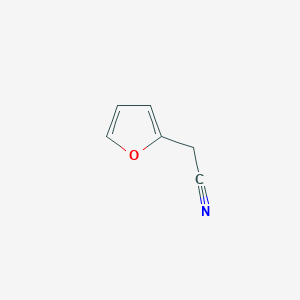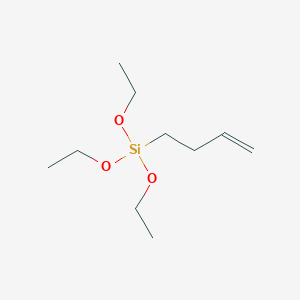
3-Methoxy-2-naphthaldehyde
描述
3-Methoxy-2-naphthaldehyde is an organic compound belonging to the class of naphthaldehyde derivatives. It is characterized by a naphthalene ring substituted with a methoxy group at the third position and an aldehyde group at the second position. This compound is a yellow crystalline solid with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol.
作用机制
Target of Action
The primary targets of 3-Methoxy-2-naphthaldehyde Aldehydes, in general, are known to interact with various biological molecules, including proteins and nucleic acids .
Mode of Action
The mode of action of This compound It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
The specific biochemical pathways affected by This compound The formation of oximes and hydrazones, as mentioned above, could potentially affect various biochemical pathways, depending on the specific targets of the compound .
Pharmacokinetics
The ADME properties of This compound It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.53, and it has a water solubility of 0.172 mg/ml .
Result of Action
The molecular and cellular effects of This compound Based on its potential to form oximes and hydrazones, it could potentially alter the function of its target molecules, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of This compound could potentially be influenced by various environmental factors. For instance, its solubility could affect its distribution in the body and its interaction with target molecules . .
生化分析
Biochemical Properties
It is known that aldehyde dehydrogenase (ALDH) enzymes, which are involved in the detoxification of aldehydes, can interact with naphthaldehyde derivatives . The interaction between 3-Methoxy-2-naphthaldehyde and these enzymes could potentially influence various biochemical reactions.
Cellular Effects
It is plausible that this compound could influence cell function through its interactions with ALDH enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that aldehydes can form Schiff bases with amines, a reaction that is essentially irreversible and results in the formation of an oxime . This mechanism could potentially be involved in the action of this compound.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings have not been specifically studied. It is known that the compound should be stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .
Metabolic Pathways
It is plausible that this compound could be involved in pathways related to the metabolism of naphthalene derivatives, potentially interacting with enzymes such as ALDH .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxy-2-naphthaldehyde can be synthesized through various synthetic routes. One common method involves the methylation of 2-naphthaldehyde using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions: 3-Methoxy-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxy-2-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Methoxy-2-naphthoic acid.
Reduction: 3-Methoxy-2-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
科学研究应用
3-Methoxy-2-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a diagnostic reagent in studies involving aldehyde dehydrogenase enzymes, which are important in metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in enzyme inhibition and as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
相似化合物的比较
2-Naphthaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.
6-Methoxy-2-naphthaldehyde: The methoxy group is positioned differently, affecting its chemical behavior and reactivity.
3-Methoxybenzaldehyde: Contains a benzene ring instead of a naphthalene ring, leading to different chemical properties.
Uniqueness: 3-Methoxy-2-naphthaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups on the naphthalene ring. This arrangement influences its reactivity and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
3-methoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDOWNJLYIFTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462248 | |
| Record name | 3-METHOXY-2-NAPHTHALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56679-88-0 | |
| Record name | 3-METHOXY-2-NAPHTHALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxynaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)




![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)



